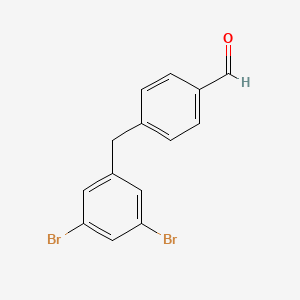

4-(3,5-Dibromobenzyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10Br2O |

|---|---|

Molecular Weight |

354.04 g/mol |

IUPAC Name |

4-[(3,5-dibromophenyl)methyl]benzaldehyde |

InChI |

InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |

InChI Key |

TVYDZRDNMGNSEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,5 Dibromobenzyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Benzyl-Benzaldehyde Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a diarylmethane structure like 4-(3,5-Dibromobenzyl)benzaldehyde, the most logical disconnection point is the sp³-sp² carbon-carbon bond connecting the benzyl (B1604629) and benzaldehyde (B42025) rings. This leads to two primary retrosynthetic pathways.

Pathway A: Friedel-Crafts Benzylation Approach

This strategy involves disconnecting the central C-C bond to yield a benzyl electrophile and a benzaldehyde nucleophile. The forward reaction would be a Friedel-Crafts benzylation of a suitable benzene (B151609) derivative with a 3,5-dibromobenzyl halide. However, the benzaldehyde ring is deactivated by the electron-withdrawing aldehyde group, making it a poor nucleophile for this type of reaction. A more viable approach involves benzylating a precursor like toluene (B28343) and then oxidizing the methyl group to an aldehyde in a later step.

Pathway B: Cross-Coupling Approach

Modern synthetic chemistry offers powerful cross-coupling reactions (e.g., Suzuki, Stille, Kumada) for forming C-C bonds. Disconnecting the molecule through this lens yields two key synthons: a 3,5-dibromobenzyl component and a 4-formylphenyl component. For a Suzuki coupling, these would translate to a 3,5-dibromobenzylboronic acid (or ester) and a 4-bromobenzaldehyde, or vice versa. This approach is often highly efficient and tolerant of various functional groups.

A third, less common, strategy could involve building the diaryl system first from simpler precursors and then introducing the bromine and aldehyde functionalities in the final steps. However, controlling the regioselectivity of these additions can be challenging.

Targeted Synthesis of the Dibrominated Benzene Moiety

The 3,5-dibromo substitution pattern on one of the benzene rings is a key structural feature. This specific arrangement, where the bromine atoms are meta to the benzyl group, requires directed synthesis, as direct bromination of benzyl bromide would yield a mixture of ortho and para products.

Selective Bromination Techniques on Benzyl Precursors

The most direct method to obtain the required 3,5-dibromobenzyl precursor is to start with a molecule that already contains the desired bromine substitution pattern. A common and effective starting material is 3,5-dibromotoluene (B156392). The methyl group of 3,5-dibromotoluene can be selectively halogenated on the benzylic carbon without affecting the aromatic bromines. This is typically achieved through a free-radical bromination reaction.

A widely used reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as dibenzoyl peroxide or AIBN. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and initiated by heat or light. This method reliably produces 3,5-dibromobenzyl bromide, a key intermediate for subsequent coupling reactions. prepchem.comrsc.org

| Reagent/Condition | Role | Typical Yield | Reference |

| 3,5-Dibromotoluene | Starting Material | - | prepchem.com |

| N-Bromosuccinimide (NBS) | Bromine Source | 44% | prepchem.com |

| Dibenzoyl Peroxide | Radical Initiator | 44% | prepchem.com |

| Carbon Tetrachloride | Solvent | - | prepchem.com |

| Reflux | Reaction Condition | - | prepchem.com |

Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves using a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), leading to the deprotonation of a specific adjacent (ortho) position. The resulting aryllithium species can then be trapped with an electrophile.

While highly effective for ortho-substitution, achieving a meta-substitution pattern like 3,5-dibromination via DoM is more complex. It would require a starting material with a directing group positioned between the two sites to be brominated, or a multi-step strategy involving a blocking group or an isomerization event. For the specific synthesis of the 3,5-dibromobenzyl moiety, this strategy is generally less direct than the selective bromination of 3,5-dibromotoluene.

Formation of the Benzaldehyde Unit via Aldehyde-Generating Reactions

The introduction of the aldehyde group onto the second aromatic ring is the final key transformation. This can be accomplished either by modifying a pre-existing functional group or by directly introducing the formyl group onto the ring.

Oxidation of Corresponding Benzyl Alcohols or Methyl Groups

The oxidation of a methyl or alcohol group at the 4-position of the benzylbenzene core is a classic and reliable method for synthesizing the target aldehyde.

Oxidation of a Methyl Group: If the synthesis involves coupling to form 4-methyl-3',5'-dibromodiphenylmethane, the methyl group can be oxidized. A strong oxidizing agent like chromium trioxide in acetic anhydride (B1165640) can be used, which often proceeds through a diacetate intermediate that is subsequently hydrolyzed. orgsyn.org

Oxidation of a Benzyl Alcohol: A milder and often higher-yielding approach is the oxidation of the corresponding benzyl alcohol. This precursor can be synthesized via various routes, including the reduction of a corresponding carboxylic acid or ester. A wide range of reagents can effect this oxidation, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin periodinane oxidation.

Oxidation of a Benzyl Halide: It is also possible to convert a benzyl halide directly to an aldehyde. Reagents like lead nitrate (B79036) or 4-methylmorpholine (B44366) N-oxide in a suitable solvent can be used for this purpose. orgsyn.orgchemicalbook.com

Formylation Reactions and Direct Aldehyde Synthesis

Direct formylation methods introduce the -CHO group directly onto the aromatic ring. These reactions are powerful but often require specific substrate characteristics, such as an electron-rich (activated) ring.

Vilsmeier-Haack Reaction: This method uses a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate activated aromatic compounds.

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst system of copper(I) chloride and aluminum chloride. It is typically effective on simple aromatic hydrocarbons like benzene or toluene.

Duff Reaction: This method uses hexamethylenetetramine (hexamine) to formylate activated phenols.

For the synthesis of this compound, direct formylation would likely be performed on the unbrominated ring before coupling, as the diarylmethane system itself may not be sufficiently activated for these reactions to proceed efficiently.

| Method Type | Common Reagents | Substrate Requirement | Key Feature |

| Oxidation | PCC, PDC, CrO₃, N-Oxides | Benzyl alcohol, methyl group, or benzyl halide | Versatile and widely applicable to pre-functionalized cores. orgsyn.orgchemicalbook.com |

| Formylation | DMF/POCl₃ (Vilsmeier-Haack) | Electron-rich aromatic rings | Direct introduction of the aldehyde group onto the ring. |

| Formylation | CO/HCl/AlCl₃/CuCl (Gattermann-Koch) | Aromatic hydrocarbons | Industrial method for simple arenes. |

Cross-Coupling Methodologies for Benzyl-Aromatic Linkage

The formation of the carbon-carbon bond connecting the benzyl and aromatic moieties is the cornerstone of synthesizing this compound. Transition-metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for achieving this transformation. nih.gov These methods offer high functional group tolerance and proceed under relatively mild conditions. nih.gov

The Suzuki-Miyaura coupling is a premier method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be envisioned.

Pathway A would involve the coupling of a benzylic halide, 3,5-dibromobenzyl bromide , with (4-formylphenyl)boronic acid . Pathway B would utilize the reaction between 4-bromobenzaldehyde and a (3,5-dibromobenzyl)boronic acid derivative. Both routes are viable, though the coupling of benzylic halides can sometimes be challenging. nih.gov

The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired diarylmethane and regenerate the palladium(0) catalyst. youtube.com The use of potassium aryltrifluoroborates, which are more stable than boronic acids, also presents an effective route for synthesizing methylene-linked biaryl systems. nih.gov

A typical reaction setup for the synthesis of diarylmethanes via Suzuki-Miyaura coupling is presented below:

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Diaryl-methane Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Electrophile | Benzyl Bromide or Aryl Bromide | nih.govmdpi.com |

| Nucleophile | Potassium Phenyltrifluoroborate or Phenylboronic Acid | nih.govmdpi.com |

| Catalyst | PdCl2(dppf)·CH2Cl2 or Pd2dba3 | nih.govmdpi.com |

| Base | Cs2CO3 or K2CO3 | nih.govmdpi.com |

| Solvent | THF/H2O or Toluene | nih.govmdpi.com |

| Temperature | 77 °C or Reflux | nih.govmdpi.com |

While palladium catalysis is prevalent, other transition metals have demonstrated significant utility in forming benzyl-aromatic linkages.

Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective than palladium and can effectively couple benzylic electrophiles. organic-chemistry.org For instance, nickel complexes can catalyze the cross-coupling of benzylic ammonium (B1175870) triflates or benzyl chlorides with arylboronic acids or aryl Grignard reagents (ArMgX). organic-chemistry.org These reactions often exhibit broad functional group tolerance and can proceed under mild conditions. organic-chemistry.org

Iron-Catalyzed Coupling: Iron, being an abundant and non-toxic metal, is an attractive catalyst from a green chemistry perspective. Iron-catalyzed cross-electrophile coupling reactions between benzyl halides and other electrophiles have been developed. nih.gov While less common for direct benzyl-aryl coupling, iron-catalyzed Friedel-Crafts-type reactions or reductive couplings represent alternative strategies. nih.govnih.gov For example, iron pentacarbonyl has been used to promote the reduction of diarylmethanols to diarylmethanes. acs.org

Table 2: Alternative Transition Metal-Catalyzed Couplings for Diaryl-methane Synthesis

| Catalyst Metal | Electrophile | Nucleophile | Key Features | Reference |

|---|---|---|---|---|

| Nickel | Benzylic ammonium triflates | Aryl boronic acids | Mild conditions, excellent chirality transfer for enantioenriched products. | organic-chemistry.org |

| Nickel | Benzyl chlorides | Aryl Grignard reagents (ArMgX) | Effective for aryl and heteroaryl chlorides. | organic-chemistry.org |

| Iron | Benzyl halides | Disulfides (for thioethers) | Reductant-free cross-electrophile coupling. | nih.gov |

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield in the synthesis of this compound necessitates careful optimization of various reaction parameters. nih.gov The interplay between solvent, temperature, catalyst, and ligands is critical for controlling reaction kinetics, selectivity, and minimizing side-product formation.

The choice of solvent can profoundly influence the outcome of a cross-coupling reaction. nih.govhes-so.ch Solvents can affect catalyst solubility and stability, reagent reactivity, and even the reaction mechanism itself. nih.govhes-so.ch In Suzuki-Miyaura couplings, solvent polarity can switch the chemoselectivity of the reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF favor reaction at the chloride position, whereas polar aprotic solvents like acetonitrile (B52724) (MeCN) can promote reaction at the triflate site. nih.gov A mixture of an organic solvent like THF or toluene with water is very common, as water can facilitate the dissolution of the inorganic base and influence the transmetalation step. hes-so.chyonedalabs.com

Temperature control is also vital. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or undesired side reactions. An optimal temperature must be found that ensures a reasonable reaction time while maintaining the integrity of the catalyst and substrates. nih.gov

Table 3: Impact of Solvents on Suzuki-Miyaura Coupling

| Solvent System | Observed Effect | Plausible Reason | Reference |

|---|---|---|---|

| THF, Toluene (Nonpolar) | Favors selective coupling at C-Cl over C-OTf. | Stabilizes the neutral [Pd(PR3)] active catalyst. | nih.gov |

| MeCN, DMF (Polar Aprotic) | Can switch selectivity to favor C-OTf coupling. | Stabilizes anionic palladium complexes proposed as active catalysts. | nih.gov |

| THF/Water Mixtures | Generally provides good results and high conversion. | Improves solubility of the base and facilitates transmetalation. | hes-so.ch |

| Alcohols (e.g., MeOH, EtOH) | Can provide similar selectivity to nonpolar solvents. | The solvent's role is complex and not solely dependent on dielectric constant. | nih.gov |

The heart of the cross-coupling reaction is the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. nih.govrsc.org

For Suzuki-Miyaura reactions, electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biaryl phosphines (e.g., XPhos), are highly effective. rsc.org They facilitate the oxidative addition step and promote the final reductive elimination. N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, forming robust catalysts capable of coupling even challenging substrates like aryl chlorides. organic-chemistry.org The design of specific ligands can be used to control chemoselectivity in molecules with multiple reactive sites. rsc.org For instance, the Pd(dba)₂/NiXantPhos system has been used for the debenzylative synthesis of diaryl sulfides, demonstrating the power of ligand choice in directing reactivity. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov In the context of synthesizing this compound, several strategies can be employed.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a key goal. Water is an ideal green solvent, and Suzuki-Miyaura reactions can often be performed in aqueous media, sometimes with the aid of surfactants to form micelles that host the catalytic reaction. hes-so.chyoutube.com

Catalyst Efficiency and Recovery: Using highly efficient catalysts at very low loadings (parts per million, ppm) minimizes metal waste. youtube.com The development of heterogeneous catalysts, where the palladium is supported on a solid material like carbon or silica, allows for easy separation from the reaction mixture by filtration and potential reuse, which is both economically and environmentally advantageous. hes-so.chresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Cross-coupling reactions generally have good atom economy compared to classical methods that may use stoichiometric activating agents. rsc.org

Metal-Free Alternatives: Research into metal-free coupling reactions is a growing field. nih.govrsc.org For example, the coupling of tosylhydrazones with boronic acids can form C-C bonds without a transition metal catalyst, offering a complementary and potentially more sustainable approach to diarylmethane synthesis. organic-chemistry.orgacs.org

By integrating these advanced methodologies and principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and sustainability, reflecting the progress in modern organic synthesis.

Reactivity and Transformational Chemistry of 4 3,5 Dibromobenzyl Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group (-CHO) is a highly reactive functional group that readily undergoes a variety of transformations. These reactions are central to the utility of 4-(3,5-Dibromobenzyl)benzaldehyde in synthetic chemistry.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is therefore susceptible to attack by nucleophiles. vaia.compressbooks.publibretexts.org This reactivity allows for the formation of a diverse array of new chemical entities.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide or a cyanide salt, this compound can be converted to the corresponding cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Imine Formation: Primary amines react with the aldehyde to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate which then dehydrates to yield the imine. mdpi.comresearchgate.net

Acetylide Formation: The reaction with terminal alkynes, specifically their corresponding acetylide anions, leads to the formation of propargyl alcohols. This nucleophilic addition extends the carbon chain and introduces a valuable alkyne functionality into the molecule.

Reductions to Benzyl (B1604629) Alcohol and Subsequent Derivatizations

The aldehyde group can be readily reduced to a primary alcohol. ambeed.com This transformation opens up further avenues for derivatization.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting (4-(3,5-Dibromobenzyl)phenyl)methanol can then undergo a variety of subsequent reactions, such as:

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. orientjchem.org

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters.

Halogenation: The alcohol can be converted to the corresponding benzyl halide.

Table 1: Reduction of 3,5-Dibromobenzaldehyde to 3,5-Dibromobenzyl Alcohol

| Reactant | Reagent | Solvent | Yield | Reference |

| 3,5-Dibromobenzaldehyde | Sodium tetrahydroborate | Methanol | 84% | ambeed.com |

Oxidations to Carboxylic Acid Derivatives

The aldehyde functional group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Tollens' reagent. The resulting 4-(3,5-Dibromobenzyl)benzoic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Condensation Reactions with Nitrogen or Sulfur Nucleophiles

Beyond simple imine formation, the aldehyde can participate in condensation reactions with various nitrogen and sulfur-containing nucleophiles to form a range of heterocyclic and other complex structures. researchgate.netmdpi.com For example, reaction with ureas or thioureas can lead to the formation of pyrimidine-based structures. researchgate.net Similarly, reactions with hydrazines can yield hydrazones, which are useful intermediates in their own right.

Reactivity at the Bromine Centers

The two bromine atoms on the benzyl portion of the molecule provide handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.comorganic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the carbon-bromine bonds, enabling the formation of new bonds with a wide range of coupling partners. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netnih.govrsc.org This is a highly versatile method for forming new carbon-carbon bonds and can be used to introduce a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the bromine positions.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a powerful tool for the synthesis of aryl alkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This reaction is catalyzed by a palladium complex and requires a base. The reaction is stereoselective, typically favoring the formation of the trans isomer. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Key Features | References |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Forms biaryl compounds | researchgate.netnih.govresearchgate.netnih.govrsc.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Forms aryl alkynes | nih.govorganic-chemistry.orgnih.govresearchgate.net |

| Heck | Alkene | Pd catalyst, base | Forms substituted alkenes | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. google.comyoutube.comlibretexts.org

In the case of this compound, the bromine atoms are situated on a phenyl ring that lacks strong EWGs. The benzylbenzaldehyde moiety is connected at the 1-position and is not a sufficiently powerful activating group for SNAr. Consequently, the dibrominated ring is not activated towards traditional SNAr reactions. Under typical SNAr conditions (e.g., sodium methoxide (B1231860) in methanol), the compound is expected to be largely unreactive.

For SNAr to occur on such a system, the electronic properties of the ring must be significantly altered. For instance, in other dibrominated systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis( acs.orgwikipedia.orgthiadiazole), the presence of the strongly electron-deficient fused thiadiazole rings activates the C-Br bonds, allowing for substitution with nucleophiles like morpholine. mdpi.comresearchgate.net Without such activation, the displacement of bromide from the 3,5-dibromophenyl ring of the title compound remains challenging.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Conditions | Predicted Outcome | Rationale |

|---|---|---|---|

| CH₃O⁻Na⁺ | Methanol, Reflux | No Reaction | Lack of electron-withdrawing group to stabilize the Meisenheimer intermediate. youtube.comlibretexts.org |

| NH₃ | High Temperature, Pressure | No Reaction / Decomposition | Insufficient activation of the C-Br bonds for amination. |

| R₂NH (e.g., Morpholine) | DMF, Heat | No Reaction | The dibromophenyl ring is electron-rich compared to systems known to undergo SNAr with amines. mdpi.com |

Lithiation and Subsequent Electrophilic Quenching

A more viable strategy for functionalizing the dibromophenyl ring is through halogen-metal exchange, specifically lithiation. The presence of two bromine atoms makes the aromatic protons more acidic and facilitates deprotonation or direct lithium-halogen exchange. Based on analogous systems like 1,3-dibromobenzene, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively generate an aryllithium intermediate. wikipedia.org

For 1,3-dibromobenzene, lithiation preferentially occurs at the C-2 position, between the two bromine atoms. wikipedia.org By analogy, this compound is expected to undergo lithiation at the C-4 position of the dibrominated ring. This highly reactive organolithium species can then be trapped with a variety of electrophiles, enabling the introduction of a wide range of functional groups at a specific position. This pathway provides a powerful tool for creating complex derivatives that are otherwise inaccessible.

Table 2: Predicted Products from Lithiation and Electrophilic Quenching

| Reagents | Electrophile | Predicted Product Name |

|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. DMF (N,N-Dimethylformamide) | 4-(3,5-Dibromo-4-formylbenzyl)benzaldehyde |

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | 4-Bromo-2-(4-formylbenzyl)-5-bromobenzoic acid |

| 1. n-BuLi, THF, -78 °C | 2. (CH₃)₃SiCl (TMSCl) | 4-(3,5-Dibromo-4-(trimethylsilyl)benzyl)benzaldehyde |

| 1. n-BuLi, THF, -78 °C | 2. I₂ | 4-(3,5-Dibromo-4-iodobenzyl)benzaldehyde |

Formation of Polycyclic and Heterocyclic Systems Utilizing the Compound

The aldehyde functional group is a cornerstone in the synthesis of cyclic structures. The benzaldehyde (B42025) moiety in this compound can readily participate in condensation reactions with various nucleophiles to construct a plethora of heterocyclic and, subsequently, polycyclic systems. These reactions typically involve the formation of an initial imine or enamine intermediate, followed by intramolecular cyclization.

For example, reaction with substituted anilines can lead to Schiff bases, which can be further cyclized. Condensation with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a base (Knoevenagel condensation), yields styryl derivatives that are precursors to various fused ring systems. Similarly, multicomponent reactions, such as the Biginelli or Hantzsch reactions, could potentially incorporate the aldehyde to build complex dihydropyrimidinones or dihydropyridines, respectively. The two bromine atoms on the pendant phenyl ring remain available for subsequent cross-coupling reactions to further extend the polycyclic framework.

Table 3: Examples of Heterocycle Synthesis from this compound

| Reactant(s) | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| 2-Aminothiophenol | Condensation / Cyclization | Benzothiazole |

| Ethylenediamine | Condensation / Cyclization | Imidazoline |

| Malononitrile, Base | Knoevenagel Condensation | Substituted Pyridine (via cyclization of dicyanostyrene intermediate) |

| Urea, Ethyl Acetoacetate | Biginelli Reaction | Dihydropyrimidinone |

Photo-induced Reactivity and Photoredox Catalysis of the Dibromobenzyl-Benzaldehyde System

Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules through single-electron transfer (SET) pathways under mild conditions. acs.orgmdpi.com The this compound system possesses multiple sites susceptible to photo-induced reactions.

The carbon-bromine bonds are potential sites for activation. Upon irradiation in the presence of a suitable photocatalyst, reductive cleavage of a C-Br bond can generate an aryl radical. This radical can participate in a variety of transformations, including hydrogen atom transfer, cyclization, or cross-coupling reactions. mdpi.com This pathway offers a complementary approach to the ionic-based lithiation route for functionalizing the dibrominated ring.

Alternatively, the benzylic C-H bonds are susceptible to radical abstraction. While some photoredox bromination methods are designed to avoid this side reaction, specific conditions could be tailored to promote benzylic functionalization. nih.gov The aldehyde group itself can also be involved in photochemical reactions, such as Paternò–Büchi cycloadditions with alkenes to form oxetanes. The specific reaction pathway that dominates would depend heavily on the choice of photocatalyst, solvent, and reaction partners.

Table 4: Potential Photoredox Transformations

| Reaction Type | Proposed Conditions | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Reductive Dehalogenation/Coupling | Ir or Ru photocatalyst, H-atom donor or coupling partner | Aryl radical | Monobrominated or functionalized aryl derivatives |

| Benzylic C-H Functionalization | Photocatalyst, Radical initiator | Benzylic radical | Benzylic ethers, amines, or alkylated products |

| Paternò–Büchi Reaction | UV light, Alkene | Excited state aldehyde | Oxetanes |

Advanced Structural Elucidation and Electronic Properties of 4 3,5 Dibromobenzyl Benzaldehyde

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

The molecular geometry is dictated by the hybridization of its constituent atoms. The aldehyde carbon and the carbons of the two aromatic rings are sp² hybridized, leading to a trigonal planar geometry around these centers with bond angles of approximately 120°. The methylene (B1212753) bridge carbon, being sp³ hybridized, is expected to have a tetrahedral geometry with bond angles around 109.5°.

In the solid state, the crystal packing of 4-(3,5-Dibromobenzyl)benzaldehyde would be significantly influenced by various non-covalent interactions. Studies on other multi-substituted benzaldehyde (B42025) and dibrominated aromatic derivatives highlight the importance of C-H···O hydrogen bonds, π-π stacking interactions between the aromatic rings, and halogen bonding (Br···Br or C-Br···π interactions). nih.govresearchgate.netnih.gov These interactions work in concert to form a stable, multi-dimensional supramolecular network. The presence of two bromine atoms, in particular, suggests that halogen bonds could play a crucial role in directing the crystal packing arrangement. researchgate.netnih.gov

Table 1: Predicted Molecular Geometry in this compound

| Atomic Center | Hybridization | Predicted Geometry | Approximate Bond Angle (°) |

|---|---|---|---|

| Aldehyde Carbon (C=O) | sp² | Trigonal Planar | 120 |

| Aromatic Ring Carbons | sp² | Trigonal Planar | 120 |

Advanced Spectroscopic Techniques for Conformational Analysis

2D Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where simple 1D spectra may be difficult to interpret due to overlapping signals. youtube.com Key 2D NMR experiments include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). youtube.comlibretexts.orgcolumbia.edu

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the aldehydic proton to the aldehydic carbon, the methylene protons to the methylene carbon, and each aromatic proton to its corresponding aromatic carbon. This allows for the clear identification of each C-H pair.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH). libretexts.orgcolumbia.edu This is particularly useful for identifying and connecting molecular fragments. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (C1 of the benzaldehyde ring). The methylene protons would show HMBC correlations to the carbons of both aromatic rings they bridge, confirming the connectivity of the entire molecular skeleton. The aromatic protons would show correlations to neighboring carbons within the same ring and to the benzylic or aldehydic carbons, further solidifying the structural assignment. researchgate.net

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.comhoriba.com The spectrum for this compound is expected to show a combination of vibrations from the two substituted benzene (B151609) rings, the aldehyde group, and the methylene bridge.

Key expected vibrational frequencies include:

Aldehyde Group: A strong, sharp absorption band for the C=O stretching vibration is anticipated around 1700-1730 cm⁻¹. docbrown.infolmu.edu The aldehyde C-H bond typically shows two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. docbrown.info

Aromatic Rings: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. lmu.edu

C-Br Bonds: The C-Br stretching vibrations are typically found in the lower frequency region of the infrared spectrum, generally between 500 and 700 cm⁻¹.

Methylene Bridge: The -CH₂- group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1730 | researchgate.netresearchgate.net |

| Aldehyde | C-H Stretch | ~2820, ~2720 | docbrown.inforesearchgate.net |

| Aromatic | C-H Stretch | 3000 - 3100 | docbrown.info |

| Aromatic | C=C Stretch | 1450 - 1600 | lmu.edu |

| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound, electron ionization (EI) would produce a molecular ion [M]⁺, whose subsequent fragmentation would provide structural clues.

The predicted fragmentation pathways are:

Benzylic Cleavage: One of the most common fragmentation pathways for benzyl (B1604629) compounds is the cleavage of the C-C bond between the methylene group and one of the aromatic rings. jove.comresearchgate.netcore.ac.uk This would lead to the formation of a stable benzyl or dibromobenzyl cation. Cleavage could yield a [C₇H₄Br₂CH₂]⁺ ion or a [C₇H₅O]⁺ ion. The tropylium (B1234903) ion (a rearranged benzyl cation) is a common feature in the mass spectra of alkylbenzenes and would be expected here. jove.com

Loss of Halogen: The bromine atoms can be lost as radicals, leading to [M-Br]⁺ peaks. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, which is a powerful diagnostic tool. acs.orgosti.govnih.gov

Aldehyde Fragmentation: The aldehyde group can fragment by losing a hydrogen radical to form a stable acylium ion [M-H]⁺, or by losing the entire formyl group (•CHO) to give an [M-29]⁺ peak. miamioh.edulibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound (C₁₄H₁₀Br₂O)

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₁₄H₁₀Br₂O]⁺ | Molecular Ion | 352/354/356 |

| [C₁₄H₉Br₂O]⁺ | [M-H]⁺ | 351/353/355 |

| [C₁₃H₉Br₂]⁺ | [M-CHO]⁺ | 323/325/327 |

| [C₇H₄Br₂CH₂]⁺ | Dibromobenzyl cation | 247/249/251 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored

Chiroptical spectroscopy encompasses techniques like Optical Rotation (OR) and Circular Dichroism (CD) that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgresearchgate.net These methods are exclusively used for the analysis of chiral compounds, which are molecules that are non-superimposable on their mirror images. saschirality.org

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example by asymmetric reduction of the aldehyde to a chiral alcohol or by introducing a chiral substituent, the resulting derivatives would be optically active. aip.org Chiroptical techniques like CD spectroscopy could then be employed to determine the absolute configuration of the newly formed stereocenter by comparing experimental spectra with those predicted by quantum chemical calculations. saschirality.org While no such studies have been reported for this specific compound, the analysis of chiral derivatives of other substituted benzaldehydes is a common practice in stereochemical studies. It is also possible for an achiral molecule to exhibit an induced CD signal when placed in a chiral environment. synchrotron-soleil.frnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a computational chemistry approach that simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukwikipedia.orgyoutube.comlibretexts.org

For this compound, an FMO analysis would reveal the following:

HOMO: The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. In this molecule, the HOMO is expected to have significant electron density distributed across the π-systems of the two aromatic rings.

LUMO: The LUMO is the lowest energy orbital without electrons and indicates the molecule's ability to act as an electrophile or electron acceptor. The LUMO is anticipated to be primarily localized on the benzaldehyde portion of the molecule, particularly with a large coefficient on the carbonyl carbon, making it the most likely site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally corresponds to a more reactive molecule, as it is easier to excite an electron from the HOMO to the LUMO. frontiersin.orgacs.org The presence of the electron-withdrawing bromine atoms and the aldehyde group is expected to lower the energy of the LUMO, potentially resulting in a moderately reactive molecule. researchgate.net Computational studies would be required to quantify the precise energies of these orbitals and the magnitude of the gap.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 3,5-dibromo-2-hydroxybenzaldehyde |

| 4-benzyloxy-3,5-dibromo-benzaldehyde |

| 4-bromobenzaldehyde |

| 4-bromo-3,5-dimethoxybenzaldehyde |

| 2-amino-3,5-dibromobenzaldehyde |

Theoretical and Computational Investigations of 4 3,5 Dibromobenzyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules. For 4-(3,5-Dibromobenzyl)benzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide significant insights into its ground state. These computational studies are crucial for understanding the molecule's stability and reactivity. nih.gov

Aromaticity and Electron Density Distribution Studies

The aromaticity of the two phenyl rings in this compound is a key determinant of its chemical behavior. The presence of two bromine atoms on one ring and a benzaldehyde (B42025) group on the other introduces electronic asymmetry. The bromine atoms, being electron-withdrawing, and the aldehyde group, also electron-withdrawing, influence the electron density across the molecule.

Molecular Electrostatic Potential (MEP) analysis reveals the charge distribution and reactive sites. nih.gov The MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating its nucleophilic character. The hydrogen atom of the aldehyde group would exhibit a positive potential (blue region), highlighting its electrophilic nature. The bromine atoms also contribute to regions of negative potential.

Electron Localization Function (ELF) studies further elucidate the bonding characteristics. These studies can quantify the degree of electron delocalization within the phenyl rings, confirming their aromatic character. The C-C and C-H bonds would show basins of high electron localization, typical of covalent bonds.

Prediction of Spectroscopic Parameters

DFT calculations allow for the accurate prediction of various spectroscopic parameters, which can be compared with experimental data for validation of the computed structure.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings, and C-Br stretching frequencies. These predicted spectra are invaluable for interpreting experimental infrared and Raman data.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in structure elucidation. The predicted chemical shifts for the aldehydic proton, aromatic protons, and methylene (B1212753) bridge protons can be correlated with experimental NMR spectra to confirm the molecular structure. For instance, the aldehyde proton is expected to have a characteristic downfield shift.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectra. nih.gov The calculations would likely reveal π → π* transitions within the aromatic rings as the dominant electronic excitations.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods are pivotal in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a deep understanding of reaction mechanisms at a molecular level.

Activation Energies and Reaction Pathway Prediction

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT can be used to model the reaction pathways. By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each step can be determined.

For example, in a Cannizzaro-type reaction, which is common for aldehydes lacking alpha-hydrogens, DFT could elucidate the mechanism of hydride transfer between two molecules of the aldehyde. youtube.comaskiitians.com The calculations would identify the key intermediates and transition states, providing a quantitative measure of the reaction's feasibility.

| Reaction Type | Example Reactant | Predicted Activation Energy (kcal/mol) | Rate-Determining Step |

| Nucleophilic Addition | Hydroxide Ion | 10-15 | Formation of tetrahedral intermediate |

| Wittig Reaction | Phosphonium Ylide | 15-20 | Oxaphosphetane formation |

| Reduction | Sodium Borohydride (B1222165) | 12-18 | Hydride transfer |

Note: The values in this table are hypothetical and representative of typical activation energies for such reactions involving benzaldehyde derivatives.

Isodesmic and Homodesmic Reaction Studies

Isodesmic and homodesmic reactions are theoretical constructs used to calculate the enthalpy of formation and strain energy of a molecule with high accuracy. In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which leads to a cancellation of systematic errors in the calculations.

For this compound, an isodesmic reaction could be formulated to calculate its standard enthalpy of formation by relating it to simpler, well-characterized molecules. This provides fundamental thermodynamic data that is often difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape and understanding intermolecular interactions in different environments. mdpi.comnih.gov

The central methylene bridge in this compound allows for considerable conformational flexibility due to the rotation around the C-C single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and biological activity.

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific research published concerning the theoretical and computational investigations of the chemical compound This compound . Searches for scholarly articles, including those detailing Quantitative Structure-Activity Relationship (QSAR) modeling for predicting structure-reactivity relationships (without a biological context), have yielded no results for this particular molecule.

The performed searches aimed to locate data on:

The optimized molecular structure and geometry of this compound.

Calculated electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and dipole moments.

Quantitative Structure-Reactivity Relationship (QSAR) models that correlate the structural features of this compound with its chemical reactivity.

Data tables containing computed descriptors relevant to its reactivity, such as electronic, steric, and thermodynamic parameters.

While information is available for structurally related compounds, such as various substituted benzaldehydes and dibrominated aromatic compounds, no studies were found that specifically focus on the title compound. For instance, research exists on the synthesis and properties of other dibromobenzaldehyde isomers and derivatives, but this information is not directly applicable to the unique structure of this compound.

Consequently, it is not possible to provide the requested article with detailed research findings and data tables for the specified sections and subsections, as the foundational scientific data does not appear to be available in the public domain.

The Chemical Compound this compound: An Analysis of Available Data

Consequently, it is not possible to provide a detailed article on its applications in advanced chemical systems, such as its role as a precursor in the synthesis of organic materials or in ligand design and coordination chemistry, based on current scientific publications. The specific areas of interest, including its use in creating monomers for conjugated polymers, building blocks for liquid crystals, components for supramolecular assemblies, or in the formation of Metal-Organic and Covalent Organic Frameworks, remain undocumented for this particular compound.

Further research and synthesis of this compound would be required to determine its chemical properties and potential applications in these and other fields of materials science and coordination chemistry.

Applications of 4 3,5 Dibromobenzyl Benzaldehyde in Advanced Chemical Systems

Role in Organocatalysis and Biocatalysis (as a chemical entity, not a therapeutic agent)

There is currently no available research data detailing the use of 4-(3,5-Dibromobenzyl)benzaldehyde as an organocatalyst or in biocatalytic processes. The potential of this molecule in these fields remains to be explored.

Probes for Reaction Mechanism Studies and Chemical Sensing

Information regarding the application of this compound as a probe for studying reaction mechanisms or in the development of chemical sensors is not found in the current body of scientific literature.

Mechanistic and Kinetic Investigations of Reactions Involving 4 3,5 Dibromobenzyl Benzaldehyde

Kinetic Analysis of Aldehyde and Bromine Reactivity

A critical first step in understanding the chemical behavior of 4-(3,5-Dibromobenzyl)benzaldehyde would be to conduct a thorough kinetic analysis of its two primary reactive sites: the aldehyde functional group and the bromine atoms on the benzyl (B1604629) ring. This would involve designing experiments to measure the rates of various reactions, such as nucleophilic additions to the aldehyde carbonyl and nucleophilic aromatic substitution or cross-coupling reactions involving the C-Br bonds.

Comparative kinetic studies would be essential to determine the relative reactivity of these sites. For instance, one could investigate whether the electron-withdrawing nature of the dibromobenzyl group influences the electrophilicity of the aldehyde and how the presence of the formyl group affects the reactivity of the bromine atoms.

Elucidation of Reaction Pathways using Spectroscopic Monitoring (e.g., In-situ NMR, IR)

To map out the step-by-step mechanism of reactions involving this compound, researchers would employ spectroscopic techniques for real-time monitoring. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. semanticscholar.org By tracking the changes in the spectra over the course of a reaction, it is possible to identify the formation and consumption of reactants, intermediates, and products. This data provides direct evidence for the proposed reaction pathway. For example, in a condensation reaction, the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the product would be monitored.

Determination of Rate Laws and Activation Parameters

A quantitative understanding of the reaction kinetics would require the determination of the rate law, which expresses the relationship between the reaction rate and the concentration of the reactants. This is typically achieved by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.

Once the rate law is established, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate constant. These parameters provide valuable insights into the energy profile of the reaction and the structure of the transition state.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org For instance, by replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in the this compound molecule, one could determine whether a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is known as measuring the kinetic isotope effect (KIE). nih.gov Similarly, labeling the carbonyl carbon with ¹³C or the oxygen with ¹⁸O could provide definitive evidence for the mechanism of nucleophilic attack at the aldehyde group.

Role of Solvents and Additives in Reaction Kinetics

The choice of solvent can have a profound impact on reaction rates and even alter the reaction mechanism. nih.gov For this compound, it would be crucial to investigate how solvents of varying polarity, proticity, and coordinating ability influence its reactivity. For example, polar aprotic solvents might favor nucleophilic substitution reactions at the benzylic position, while polar protic solvents could affect reactions involving the aldehyde group through hydrogen bonding. semanticscholar.org

Furthermore, the effect of additives such as catalysts (acids, bases, or metal complexes) or inhibitors would need to be systematically studied. This would not only provide a deeper understanding of the reaction mechanism but also be essential for optimizing reaction conditions for synthetic purposes.

Future Research Directions and Emerging Paradigms for 4 3,5 Dibromobenzyl Benzaldehyde

Integration into Advanced Nanoscience and Nanotechnology Applications

The aldehyde functionality and the aromatic nature of 4-(3,5-Dibromobenzyl)benzaldehyde make it a compelling candidate for integration into nanoscience and nanotechnology. Future research is poised to explore its utility in the fabrication of functionalized nanoparticles and self-assembled systems.

The surface of nanoparticles can be modified by introducing aldehyde groups, which serve as reactive handles for further functionalization. cd-bioparticles.net This allows for the attachment of various molecules, expanding the potential applications of the nanoparticles in areas like catalysis, biomedicine, and sensor technology. cd-bioparticles.net For instance, benzaldehyde-functionalized polymeric nanoparticles have been developed for drug delivery applications. qub.ac.ukresearchgate.net These nanoparticles can be designed to be pH-responsive, allowing for the controlled release of encapsulated therapeutic agents. qub.ac.ukresearchgate.net The aldehyde groups on the nanoparticle surface can react with molecules like fluorescent dyes for tracking or antibodies for targeted therapy. qub.ac.uk It is conceivable that this compound could be incorporated into similar nanoparticle systems, with the dibromobenzyl moiety potentially influencing the material's properties, such as its hydrophobicity and interaction with biological systems.

Furthermore, the amphiphilic nature that can be imparted to derivatives of this compound makes it a candidate for studies in self-assembly. Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can spontaneously form organized structures like micelles and vesicles in solution. mdpi.com The self-assembly of amphiphiles with aromatic cores is an area of active research, with the aromatic-aromatic interactions playing a key role in the formation of supramolecular aggregates. acs.org By chemically modifying the aldehyde group to a hydrophilic head, the 4-(3,5-Dibromobenzyl) moiety would act as a hydrophobic tail, potentially leading to the formation of unique self-assembled nanostructures. The presence of the bromine atoms could also introduce interesting packing behaviors and electronic properties to these assemblies.

| Potential Nanoscience Application | Relevant Moieties of this compound | Enabling Research Area |

| Surface Functionalization of Nanoparticles | Aldehyde group | Drug Delivery, Bio-imaging |

| Self-Assembled Nanostructures | Benzyl (B1604629) and dibromophenyl groups | Supramolecular Chemistry, Materials Science |

| Hybrid Organic-Inorganic Nanomaterials | Aldehyde and dibromobenzyl groups | Catalysis, Sensing |

Development of Novel Derivatization Pathways for Diversified Scaffolds

The aldehyde and benzyl bromide-like reactivity of this compound provide multiple handles for chemical modification, enabling the synthesis of a diverse library of new compounds. Future research will likely focus on exploiting these reactive sites to create novel molecular architectures.

One promising direction is the synthesis of biaryl compounds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, and is widely used in the synthesis of pharmaceuticals and advanced materials. nih.govyau-awards.com The two bromine atoms on the benzyl ring of this compound could potentially undergo sequential or selective Suzuki-Miyaura coupling reactions to introduce different aryl groups, leading to complex, non-symmetrical biaryl structures. nih.gov Such reactions have been successfully employed for the synthesis of biaryls from substituted bromobenzenes. nih.gov

The aldehyde group also offers a rich platform for derivatization. It can be transformed into a wide range of other functional groups, or used in condensation reactions to build larger molecules. For example, aldehyde-terminated dendrimers have been synthesized and investigated for various applications. nih.govresearchgate.net Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. nih.gov this compound could serve as a building block for the synthesis of novel dendrimers, where the dibromobenzyl units would form the core or branches, and the aldehyde groups would be the reactive termini.

| Derivatization Strategy | Target Molecular Scaffold | Potential Application Area |

| Suzuki-Miyaura Coupling | Biaryl and Polyaryl Compounds | Organic Electronics, Medicinal Chemistry |

| Dendrimer Synthesis | Aldehyde-Terminated Dendrimers | Drug Delivery, Catalysis |

| Condensation Reactions | Schiff Bases, Heterocycles | Coordination Chemistry, Materials Science |

Exploration in Flow Chemistry and Microreactor Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as improved safety, better process control, and enhanced scalability. rsc.org The synthesis of substituted benzaldehydes and other fine chemicals is increasingly being explored using flow chemistry and microreactor technologies. beilstein-journals.org

The application of flow chemistry to the synthesis and derivatization of this compound presents a significant area for future research. For instance, the exothermic nature of many reactions involving aldehydes, such as aldol (B89426) condensations, makes them well-suited for the precise temperature control offered by microreactors. beilstein-journals.org This can lead to higher yields and selectivities compared to traditional batch processes. beilstein-journals.org Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org This approach could be highly beneficial for the efficient production of derivatives of this compound.

Computational Design and Predictive Synthesis of Novel Analogues

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties. nih.govrsc.orgnih.gov These in silico approaches can significantly accelerate the discovery and development of novel analogues of this compound.

Future research could employ computational methods to explore the vast chemical space accessible from this starting material. For example, density functional theory (DFT) calculations can be used to study the reactivity of the different positions on the aromatic rings and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov This information can guide the design of synthetic routes to new derivatives. Structure-reactivity relationships can be established through a combination of experimental and computational studies, as has been demonstrated for the reduction of substituted benzaldehydes. nih.gov

Furthermore, the development of predictive models for organic synthesis, often leveraging large language models and other machine learning techniques, is a rapidly advancing field. mdpi.comyoutube.comresearchgate.net These models can be trained on existing reaction data to predict the products of a given set of reactants and reagents. While still an emerging area, the application of such predictive tools to the synthesis of complex molecules based on the this compound scaffold could streamline the discovery of new materials and biologically active compounds.

Synergistic Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Benzaldehyde (B42025) and its derivatives are common components in a variety of MCRs, including the Passerini and Ugi reactions. nih.govmdpi.comwikipedia.orgresearchgate.net

The presence of the aldehyde group makes this compound an ideal candidate for exploration in MCRs. Future research is expected to focus on utilizing this compound in known MCRs to generate novel libraries of complex molecules. For example, in a Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. wikipedia.org By using this compound in this reaction, a diverse range of products with the dibromobenzyl moiety can be synthesized by simply varying the other two components.

Similarly, the Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The incorporation of this compound into Ugi reactions could lead to the discovery of new compounds with potential biological activity. The dibrominated benzyl group would introduce significant steric bulk and lipophilicity, which could influence the pharmacological properties of the resulting molecules. The exploration of this compound in various MCRs represents a promising strategy for the rapid discovery of new chemical entities.

| Multi-Component Reaction | Key Reactants | Resulting Scaffold |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like Scaffold |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine |

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dibromobenzyl)benzaldehyde, considering halogen reactivity and aldehyde protection?

- Methodological Answer : A robust synthesis involves protecting the aldehyde group during bromination to avoid side reactions. For example, the benzyl group can be introduced via Friedel-Crafts alkylation using 3,5-dibromotoluene derivatives, followed by oxidation to the aldehyde. Halogen-directed lithiation or Ullmann coupling may also be employed for regioselective functionalization . Ensure inert conditions (argon/nitrogen) to prevent dehydrohalogenation or oxidation of bromine substituents. Post-synthesis, confirm purity via HPLC or GC-MS, referencing retention indices from analogous halogenated benzaldehydes .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated chloroform or DMSO. The aldehyde proton appears as a singlet at ~10 ppm, while bromine-induced deshielding splits aromatic protons into distinct doublets (δ 7.5–8.5 ppm). signals for Br-substituted carbons are typically downfield (~125–135 ppm) .

- IR : Confirm the aldehyde C=O stretch at ~1700–1720 cm and C-Br vibrations at 500–600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H] at m/z 341.88 (CHBrO). Fragmentation patterns should align with loss of Br (79.9 Da) and CO (28 Da) .

Q. How should researchers handle this compound safely, given its potential hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile aldehydes.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in amber glass vials under argon at −20°C to prevent photodegradation and oxidation.

Advanced Research Questions

Q. How can crystallographic data of this compound be effectively refined using SHELX software, especially with heavy bromine atoms?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve Br atoms. Heavy atoms cause strong anomalous scattering, aiding phase determination.

- SHELX Refinement : Employ

SHELXLfor least-squares refinement. Set anisotropic displacement parameters for Br atoms. UseISORandDELUrestraints to stabilize thermal motion. For twinned crystals, applyTWINandBASFcommands . - Validation : Check R-factors (R < 5%) and residual electron density (<1 eÅ). Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .

Q. When encountering contradictory reactivity data in cross-coupling reactions (e.g., Suzuki-Miyaura), what methodological approaches can resolve discrepancies?

- Methodological Answer :

- Control Experiments : Test reaction conditions (solvent, base, catalyst) systematically. For example, use Pd(PPh) in THF/water vs. Pd(OAc) in DMF.

- Kinetic Studies : Monitor reaction progress via -NMR (if fluorinated partners are used) or inline IR to identify intermediates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways, such as oxidative addition vs. halogen bonding interference .

Q. How can researchers analyze conflicting data in spectroscopic studies (e.g., unexpected splitting in -NMR signals)?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments from 25°C to −60°C. Signal coalescence at higher temperatures suggests dynamic processes (e.g., hindered rotation of the benzyl group).

- COSY/NOESY : Identify scalar coupling or spatial proximity between protons. For example, NOE correlations between aldehyde and aromatic protons confirm spatial orientation .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns and assign peaks unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.